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Compound of Interest

Compound Name:
4-(2-Nitrophenyl)pyrimidin-2-

amine

CAS No.: 1126078-22-5

Cat. No.: B3082448

Get Quote

Executive Summary & Compound Profile
4-(2-nitrophenyl)pyrimidin-2-amine (CAS: 1126078-22-5) is a biaryl scaffold often utilized in

kinase inhibitor discovery and as a chemical intermediate.[1] Its structure features an electron-

deficient pyrimidine ring coupled to a sterically crowded 2-nitrophenyl moiety.

While the solid compound is relatively stable, its behavior in solution is governed by three

critical instability vectors: hydrophobicity-driven aggregation, photochemical sensitivity of the

nitro group, and chemical reduction in biological buffers.
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Property Specification

Molecular Weight 216.20 g/mol

LogP (Predicted) ~1.63 (Moderate Lipophilicity)

pKa (Predicted) ~3.5 (Weak Base, Pyrimidine N1)

Appearance Yellow to Orange Solid

Solubility (DMSO) High (~50–100 mM)

Solubility (Water) Very Low (< 100 µM without pH adjustment)

Critical Stability Factors (The "Why" Behind the
Protocol)
A. The "Nitro-Reduction" Trap in Bioassays
Issue: In drug screening, this compound is frequently flagged as a "false positive" or "pan-

assay interference compound" (PAINS) candidate, not due to promiscuity, but due to chemical

instability in assay buffers. Mechanism: Common reducing agents used to maintain protein

stability (e.g., DTT, TCEP,

-mercaptoethanol) can reduce the ortho-nitro group to an amine or hydroxylamine over time [1].
Impact: The resulting 4-(2-aminophenyl)pyrimidin-2-amine is a different molecule with distinct
inhibitory properties, invalidating IC50 data.

B. Photostability
Issue: Nitro-aromatics are inherently photosensitive. While this scaffold lacks the benzylic

hydrogens required for the classic "nitrobenzyl" photo-uncaging reaction, the nitro group can

still undergo radical-mediated photoreduction or isomerization under UV/Blue light [2]. Impact:

Solutions left on the benchtop may darken (yellow

brown), indicating degradation products.

C. Solubility & Precipitation
Issue: The planar biaryl structure encourages
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-

stacking. In aqueous buffers (PBS, TBS), the compound is prone to rapid precipitation
("crashing out") if the DMSO concentration is too low (< 0.1%) or if the ionic strength is high.

Experimental Workflows & Diagrams
Diagram 1: Stability & Handling Workflow
This workflow illustrates the critical decision points for maintaining compound integrity from

storage to assay.
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Caption: Operational workflow for 4-(2-nitrophenyl)pyrimidin-2-amine, highlighting the critical

checkpoint for reducing agents.

Troubleshooting Guide & FAQs
Section A: Solubility Issues
Q: My compound precipitated when I added the DMSO stock to my cell culture media. Why? A:

This is a "Solvent Shock" precipitation.

Cause: Adding a high-concentration DMSO stock directly to aqueous media creates a local

region of supersaturation.

Solution: Use an Intermediate Dilution Step.

Dilute 10 mM DMSO stock 1:10 into pure DMSO

1 mM.

Dilute 1 mM DMSO stock 1:10 into PBS (or Media)
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100 µM (now 10% DMSO).

Dilute this 10% DMSO intermediate into your final assay volume.

Note: Ensure final DMSO concentration is < 0.5% for cell toxicity reasons, but keep it high

enough during intermediate steps to prevent crashing.

Q: Can I sonicate the solution if it doesn't dissolve? A: Yes, but with caution.

Protocol: Sonicate in a water bath at room temperature for max 5 mins.

Warning: Do not allow the water bath to heat up (> 40°C), as thermal energy combined with

DMSO can accelerate degradation.

Section B: Chemical Stability (The "Yellowing" Effect)
Q: My DMSO stock turned from bright yellow to dark orange/brown after a month at -20°C. Is it

still good? A: Likely yes, but verify.

Cause: Slight oxidation of the amine or trace photochemical degradation of the nitro group.

Color change is often more sensitive than actual chemical purity (0.1% impurity can cause

visible color shift).

Validation Protocol: Run a generic LC-MS (C18 column, Water/Acetonitrile gradient).

Pass: Purity > 95%.

Fail: New peaks at M-16 (reduction) or M+16 (oxidation).

Q: I see a shift in IC50 values when I use fresh buffer vs. old buffer. A: Check your DTT.

Diagnosis: If your "fresh" buffer contains fresh DTT (strong reducer) and your "old" buffer has

oxidized DTT (inactive), the compound remains stable in the old buffer but degrades

(reduces) in the fresh one.

Fix: Switch to non-reducing conditions if the kinase/protein allows, or use TCEP

(stochiometrically controlled) and minimize incubation time.
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Detailed Experimental Protocols
Protocol 1: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution stable for 6 months.

Weighing: Weigh ~2.16 mg of solid into a chemically resistant amber glass vial (or foil-

wrapped polypropylene tube).

Calculation:

(Example: 2.16 mg requires 1000 µL DMSO).

Solubilization: Add high-grade anhydrous DMSO (Grade: Cell Culture or HPLC, >99.9%).

Vortex for 30 seconds.

Inspection: Hold vial against light. Solution should be clear yellow. If particles persist,

sonicate for 2 mins.

Storage: Aliquot into 50 µL volumes in PCR tubes or microcentrifuge tubes. Store at -20°C or

-80°C. Do not refreeze aliquots.

Protocol 2: QC Check via LC-MS
Objective: Verify compound integrity after storage.

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Detection: UV at 254 nm (aromatic) and 350 nm (nitro-specific absorbance).

Expected Mass:

.
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Red Flag: Peak at 187.2 (Loss of NO/Reduction) or 201.2 (Amine product).
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Disclaimer: This guide is intended for research use only. Always consult the specific Safety

Data Sheet (SDS) for your batch before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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